molecular formula C5H7IN2 B3130563 4-Iodo-1,2-dimethyl-1H-imidazole CAS No. 343569-02-8

4-Iodo-1,2-dimethyl-1H-imidazole

Cat. No. B3130563
CAS RN: 343569-02-8
M. Wt: 222.03 g/mol
InChI Key: LFGKFJFTXCFJLV-UHFFFAOYSA-N
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Description

“4-Iodo-1,2-dimethyl-1H-imidazole” is a chemical compound with the formula C5H7In2. It has a molecular weight of 222.0282 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of everyday applications . The synthesis of this compound specifically is not detailed in the search results, but the synthesis of similar compounds involves various methods such as oxidative condensation of ketones and amidines , and multicomponent reactions of readily available vinyl azides, aromatic aldehydes, and aromatic amines .


Chemical Reactions Analysis

Imidazole compounds are known to undergo various chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . It also undergoes a Menschutkin reaction with benzyl bromide to yield a bromide compound .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “this compound” are not detailed in the search results.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 4-Iodo-1H-Imidazole

    This compound was synthesized from iodine and imidazole through substitution and deiodination reactions. The process achieved a reasonable yield of 73.5% using readily available starting materials (Ru, 2011).

  • Continuous Flow Synthesis for Mono- and Di-Iodination

    A flow process for mono- and di-iodination of the imidazole backbone was developed using a multi-jet oscillating disk reactor. This method produced mono- or di-iodinated imidazoles efficiently, demonstrating the potential for large-scale production (Drageset & Bjørsvik, 2016).

Reactivity and Intermediates

  • Imidazol-5-yl Radicals as Intermediates

    The study explored the generation of imidazol-5-yl radicals in reduction reactions. These intermediates were found crucial in yielding 1,2-dimethylimidazole, showcasing the compound's role in complex chemical reactions (Bowman & Taylor, 1990).

  • Novel Routes to Imidazoles

    Research has been conducted on new approaches to synthesize imidazoles, demonstrating the versatility and importance of these compounds in chemical synthesis (Edenhofer, 1975).

Advanced Applications

  • Spectroscopic and Computational Study of Imidazole Derivatives

    This study focused on the reactivity and spectroscopic properties of newly synthesized imidazole derivatives, highlighting their potential in various applications, including biomolecular interactions (Hossain et al., 2018).

  • Divergent Synthesis of Trisubstituted Imidazoles

    Research on the regioselective synthesis of trisubstituted imidazoles reveals the compound's potential in creating diverse chemical structures, which can be useful in various fields (Delest et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, indicates that it is considered hazardous. It can cause skin burns and eye damage, and is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Imidazole compounds have been highlighted for their broad range of applications and their potential in the development of new drugs . In particular, 4-Iodo-1H-imidazole has been shown to dramatically improve the open-circuit voltages of perovskite solar cells . This suggests potential future directions in the fields of pharmaceuticals, agrochemicals, and solar cell technology .

properties

IUPAC Name

4-iodo-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGKFJFTXCFJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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